Benzene-1,2,3,4-tetracarbonitrile
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Overview
Description
Benzene-1,2,3,4-tetracarbonitrile: is an organic compound with the molecular formula C10H2N4 1,2,3,4-tetracyanobenzene . This compound is characterized by the presence of four cyano groups (-CN) attached to a benzene ring. It is a white to almost white crystalline powder that is soluble in organic solvents like acetone and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,3,4-tetracarbonitrile can be synthesized through various methods. One common method involves the reaction of benzene-1,2,3,4-tetracarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium hydroxide to yield the tetracarbonitrile . Another method involves the direct reaction of benzene-1,2,3,4-tetracarboxylic acids with primary amines in acetic acid solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization and solvent extraction to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzene-1,2,3,4-tetracarboxylic acid.
Reduction: Benzene-1,2,3,4-tetraamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzene-1,2,3,4-tetracarbonitrile involves its ability to participate in electron transfer reactions. The cyano groups can accept electrons, making the compound a good electron acceptor. This property is utilized in various catalytic and photochemical reactions. The molecular targets and pathways involved include interactions with metal centers in coordination compounds and participation in radical ion pair formations .
Comparison with Similar Compounds
- Benzene-1,2,4,5-tetracarbonitrile
- Benzene-1,2,4-tricarbonitrile
- Benzene-1,3,5-tricarbonitrile
Comparison: Benzene-1,2,3,4-tetracarbonitrile is unique due to the specific arrangement of its cyano groups, which influences its reactivity and properties. Compared to benzene-1,2,4,5-tetracarbonitrile, it has different electronic and steric effects, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
28631-68-7 |
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Molecular Formula |
C10H2N4 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
benzene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10H2N4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H |
InChI Key |
ZXEVECAZLJIXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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